BENGHE Methodological & Application

Check Availability & Pricing

Application of ARC-12 Findings to
Gastrointestinal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ARC12

Cat. No.: B5004665

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ARC-12 clinical trial (NCT04772989) is a Phase 1/1b study evaluating the safety,
tolerability, and preliminary efficacy of AB308 in combination with zimberelimab for advanced
malignancies, including a cohort for gastrointestinal (Gl) cancer.[1][2][3] AB308 is an Fc-
enabled anti-TIGIT humanized monoclonal antibody, and zimberelimab is an anti-PD-1
monoclonal antibody.[1] The trial aims to assess whether blocking the TIGIT pathway with
AB308 can enhance the anti-tumor activity of PD-1 inhibition with zimberelimab.[1]

This document provides detailed application notes and protocols based on the principles and
findings emerging from studies like ARC-12, focusing on the dual blockade of TIGIT and PD-1
pathways in gastrointestinal cancers. While specific quantitative data from the ARC-12 Gl
cohort is maturing, we will draw upon closely related and informative studies investigating this
therapeutic strategy in Gl malignancies, such as the EDGE-Gastric trial.

Mechanism of Action: Dual TIGIT and PD-1 Blockade

TIGIT (T-cell immunoreceptor with Ig and ITIM domains) and PD-1 (Programmed cell death
protein 1) are two distinct inhibitory receptors expressed on T cells and Natural Killer (NK) cells.
In the tumor microenvironment, the binding of these receptors to their respective ligands (PVR
and PD-L1/L2) on tumor cells and antigen-presenting cells leads to the suppression of anti-

tumor immunity.
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The therapeutic hypothesis is that the simultaneous blockade of both TIGIT and PD-1 can
synergistically reinvigorate the anti-tumor immune response, leading to enhanced tumor cell

killing.
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Fig. 1: Dual Blockade of TIGIT and PD-1 Pathways.

Preclinical and Clinical Data in Gastrointestinal

Cancer

While specific data from the ARC-12 gastrointestinal cohort is not yet fully published, results
from the EDGE-Gastric study (NCT05329766), which evaluates the anti-TIGIT antibody
domvanalimab in combination with zimberelimab and chemotherapy (FOLFOX) in first-line
advanced gastroesophageal cancer, provide strong rationale and preliminary evidence for this

approach.[4][5]

Summary of Key Quantitative Data (from EDGE-Gastric

Study)
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. PD-L1-high (TAP PD-L1-low (TAP
Parameter All Patients (n=41)
=25%) <5%)

Objective Response

59% 80% 46%
Rate (ORR)
Confirmed Complete
Responses
6-month Progression-
Free Survival (PFS) 77% 93% 68%

Rate

Median Time on
33 weeks
Treatment

Median Follow-up 8.1 months

Data as of September 4, 2023. TAP = Tumor Activity Positivity.[4]

These encouraging early data suggest that the combination of an anti-TIGIT antibody with an
anti-PD-1 antibody and chemotherapy has the potential to improve outcomes in patients with
upper Gl cancers, particularly those with high PD-L1 expression.[4][5]

Application Notes

o Patient Stratification: The data from the EDGE-Gastric study suggest that PD-L1 expression
may be a predictive biomarker for response to TIGIT/PD-1 blockade in gastrointestinal
cancers.[4] Therefore, the assessment of PD-L1 status in tumor biopsies should be
considered for patient selection in future clinical trials and potential therapeutic application.

e Combination Therapy: The combination of TIGIT/PD-1 blockade with standard-of-care
chemotherapy, such as FOLFOX, appears to be a promising strategy.[5] The chemotherapy
may enhance the immunogenic cell death of tumor cells, thereby priming the immune system
for a more robust response to immunotherapy.

o Safety Profile: In the EDGE-Gastric study, the combination of domvanalimab, zimberelimab,
and chemotherapy had a manageable safety profile. The most common adverse events were
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related to chemotherapy, such as neutropenia and nausea.[4] Importantly, no new safety
signals were observed with the addition of the anti-TIGIT antibody.

Experimental Protocols
In Vitro T-Cell Activation Assay

Objective: To assess the ability of anti-TIGIT and anti-PD-1 antibodies, alone or in combination,
to enhance T-cell activation in the presence of gastrointestinal cancer cells.

Methodology:

e Co-culture peripheral blood mononuclear cells (PBMCs) from healthy donors with a human
gastrointestinal cancer cell line (e.g., AGS, MKN-45) that expresses PVR and PD-L1.

e Treat the co-cultures with isotype control antibodies, anti-TIGIT antibody (e.g., AB308), anti-
PD-1 antibody (e.g., zimberelimab), or the combination of both antibodies.

o After 72-96 hours of incubation, harvest the non-adherent cells (lymphocytes).

 Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g.,
CD3, CD8) and activation markers (e.g., CD69, ICOS).

e Analyze the expression of activation markers on T cells by flow cytometry.

o Measure the concentration of cytokines (e.g., IFN-y, TNF-qa) in the culture supernatant using
ELISA or a multiplex cytokine assay.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.gilead.com/news/news-details/2023/gilead-and-arcus-announce-new-data-showing-encouraging-clinical-activity-of-anti-tigit-domvanalimab-containing-regimen-as-first-line-treatment-for-upper-gi-cancers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b5004665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Experimental Setup

Gl Cancer Cells
(PVR+, PD-L1+)
\
Co-culture

Treatment Groups

Combination

Analysis

ELISA / Multiplex
(Cytokine Production)

Anti-PD-1 Ab

. Flow Cytometry
Anti-TIGIT Ab (Activation MarkersD

Isotype Control

.\.\/./

Click to download full resolution via product page

Fig. 2: Workflow for In Vitro T-Cell Activation Assay.

Syngeneic Mouse Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of dual TIGIT and PD-1 blockade in a

mouse model of gastrointestinal cancer.

Methodology:

e Implant a syngeneic mouse colon cancer cell line (e.g., CT26, MC38) subcutaneously into

the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).

e Once tumors are established (e.g., 50-100 mm3), randomize the mice into treatment groups:

[e]

Vehicle control (e.g., PBS)

o

Anti-mouse TIGIT antibody

[¢]

Anti-mouse PD-1 antibody

[¢]

Combination of anti-TIGIT and anti-PD-1 antibodies
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o Administer the antibodies intraperitoneally (i.p.) or intravenously (i.v.) according to a
predefined schedule (e.g., twice a week for 3 weeks).

e Measure tumor volume and body weight 2-3 times per week.

» At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g.,
immunohistochemistry for immune cell infiltration).
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Fig. 3: Workflow for Syngeneic Mouse Tumor Model.

Conclusion
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The therapeutic strategy of dual TIGIT and PD-1 blockade, as investigated in the ARC-12 trial
and supported by data from studies like EDGE-Gastric, holds significant promise for the
treatment of gastrointestinal cancers. The available evidence suggests that this combination
can lead to improved response rates, particularly in patients with PD-L1-positive tumors. The
provided protocols offer a framework for further preclinical and translational research to
optimize this immunotherapy approach for patients with gastrointestinal malignancies. As more
data from the ARC-12 trial becomes available, a more refined understanding of the patient
populations most likely to benefit from this combination therapy will emerge.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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